Lithium difluoro(oxalato)borate

Overview

Description

Lithium difluoro(oxalato)borate is a chemical compound that has garnered significant attention in recent years, particularly in the field of lithium-ion batteries. This compound is known for its multifunctional properties, which make it an effective additive in battery electrolytes. It plays a crucial role in enhancing the performance and stability of lithium-ion batteries, making it a valuable component in the development of high-energy-density batteries.

Mechanism of Action

Target of Action

Lithium difluoro(oxalato)borate (LiDFOB) primarily targets the anode and cathode interfaces in lithium-ion batteries . It plays a crucial role in enhancing the stability of these interfaces .

Mode of Action

LiDFOB interacts with its targets through a process of preferential reduction and oxidation decomposition . This leads to the formation of a robust and highly electronically insulating boron-rich interfacial film on the surface of both the lithium anode and the cathode . The presence of boron elements in the cathode-electrolyte interfacial film, such as BF3, BF2OH, and BF2OBF2 compounds, can coordinate with the lattice oxygen of the cathode, forming strong coordination bonds .

Biochemical Pathways

The action of LiDFOB affects the pathways related to the formation of the solid electrolyte interphase (SEI) on the anode and cathode surfaces . The addition of LiDFOB is beneficial to form a dense, uniform, stable, and lithium fluoride (LiF)-richer SEI . This SEI effectively suppresses the consumption of active lithium and the severe decomposition of the electrolyte .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiDFOB, we can discuss its behavior in the battery system. LiDFOB is a thermally stable salt and an electrolytic additive for lithium-ion batteries . It facilitates the formation of a stable solid electrolyte interphase (SEI) on the negative electrode .

Result of Action

The action of LiDFOB results in significant improvements in the performance of lithium-ion batteries. It helps to significantly alleviate lattice oxygen loss and mitigate detrimental structural degradation of the cathode . As a result, batteries cycled in LiDFOB-containing electrolyte display superior capacity retention . For instance, Li3VO4-based anodes exhibit a much higher capacity and excellent long-term cycling stability when cycled in 1 wt% LiDFOB addition electrolyte .

Action Environment

The action of LiDFOB is influenced by environmental factors such as temperature. It is a thermally stable salt, making it suitable for use in various temperature conditions . Furthermore, the generated SEI can inhibit the further decomposition of electrolytes and maintain the morphology of the anode during charge/discharge processes .

Biochemical Analysis

Biochemical Properties

Lithium difluoro(oxalato)borate interacts with various biomolecules in the battery system. The preferential reduction and oxidation decomposition of this compound leads to the formation of a robust and highly electronically insulating boron-rich interfacial film on the surface of both the Li anode and NCM85 cathode .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It effectively suppresses the consumption of active lithium and the severe decomposition of the electrolyte .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It forms strong coordination bonds with the lattice oxygen of the cathode, significantly alleviating lattice oxygen loss and mitigating detrimental structural degradation of the Ni-rich cathode .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to enhance the stability of lithium-ion batteries. The Li||NCM85 battery cycled in this compound-containing electrolyte displays superior capacity retention of 74% after 300 cycles, even at a high charge cut-off voltage of 4.6 V .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium difluoro(oxalato)borate typically involves the reaction of lithium salts with boron fluoride sources and oxalic acid compounds. One common method includes the following steps :

Mixing: Combine a lithium source, a boron fluoride source, and an oxalic acid compound in an organic solvent.

Microwave Treatment: Subject the mixture to microwave treatment to facilitate the reaction.

Purification: Purify the reaction product to obtain high-purity this compound.

Another method involves the reaction of anhydrous oxalic acid with anhydrous lithium chloride in an aprotic polar solvent under a nitrogen atmosphere, followed by the addition of a boron trifluoride compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and filtration, is essential to obtain the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Lithium difluoro(oxalato)borate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, forming stable interfacial films on battery electrodes.

Substitution: It can undergo substitution reactions with other chemical species in the electrolyte.

Common Reagents and Conditions

Common reagents used in reactions with this compound include lithium salts, boron fluoride compounds, and oxalic acid derivatives. Reaction conditions often involve controlled temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions include boron-rich interfacial films and various coordination compounds that enhance the stability and performance of lithium-ion batteries .

Scientific Research Applications

Lithium difluoro(oxalato)borate has a wide range of scientific research applications, particularly in the field of energy storage :

Battery Electrolytes: It is used as an additive in lithium-ion battery electrolytes to improve cycling stability, rate capability, and overall performance.

Solid Electrolyte Interface Formation: The compound helps in forming stable solid electrolyte interfaces on battery electrodes, enhancing battery safety and efficiency.

Thermal Stabilization: It acts as a thermal stabilizer in battery systems, preventing decomposition and enhancing battery lifespan.

Comparison with Similar Compounds

Lithium difluoro(oxalato)borate is often compared with other lithium salts used in battery electrolytes, such as lithium bis(oxalato)borate and lithium tetrafluoroborate . While all these compounds enhance battery performance, this compound is unique in its ability to form stable interfacial films and provide thermal stabilization. This makes it particularly valuable in high-energy-density and high-voltage battery applications .

Similar Compounds

- Lithium bis(oxalato)borate

- Lithium tetrafluoroborate

- Lithium bis(fluorosulfonyl)imide

This compound stands out due to its multifunctional properties, making it a preferred choice for advanced battery systems .

Properties

IUPAC Name |

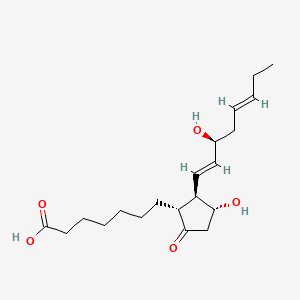

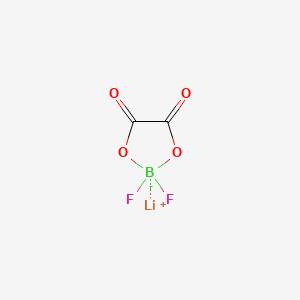

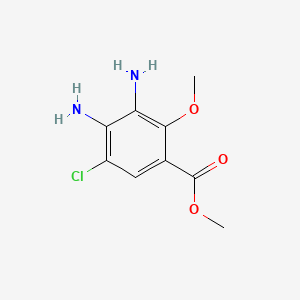

lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BF2O4.Li/c4-3(5)8-1(6)2(7)9-3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDDCIKGDMDORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(OC(=O)C(=O)O1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BF2LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026445 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409071-16-5 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium difluoro(oxalato)borate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)](/img/structure/B570018.png)